molecular formula C14H18BN3O2 B1426509 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole CAS No. 1101174-00-8

1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole

Cat. No. B1426509
M. Wt: 271.12 g/mol
InChI Key: QITCHNCEDJSMAY-UHFFFAOYSA-N
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Description

The compound “1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole” is a complex organic molecule that contains a triazole ring, a phenyl ring, and a boronic ester group . The presence of these functional groups suggests that this compound could be involved in various chemical reactions, particularly those involving the formation or breaking of rings.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through nucleophilic and amidation reactions . The boronic ester group can be introduced through a borylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) calculations . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The triazole ring, phenyl ring, and boronic ester group in this compound can participate in various chemical reactions. For example, the boronic ester group can undergo Suzuki cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area can be computed .

Scientific Research Applications

Synthesis and Biological Activities

1H-1,2,3-triazole derivatives are recognized for their structural versatility and broad range of biological activities. The synthesis and evaluation of these compounds have gained significant attention due to their potential uses in various pharmaceutical applications. The derivatives exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities, among others. They serve as a crucial scaffold in drug discovery and bioconjugation, showcasing remarkable stability to acidic and basic conditions, enabling them to engage effectively in biological interactions (Ferreira et al., 2013), (Ohloblina, 2022).

Chemical Properties and Synthesis Techniques

The compound is part of the 1,2,3-triazoles, a class known for their chemical robustness and involvement in Huisgen 1,3-dipolar cycloadditions, leading to regioselective syntheses. These properties are crucial in drug discovery, material science, and synthetic chemistry. The cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition, are pivotal in constructing complex molecules, demonstrating the compound's relevance in synthetic chemistry (Kaushik et al., 2019).

Industrial Applications and Material Science

The compound's derivatives are not limited to pharmaceuticals. They are widely utilized in various industries, including agriculture for pest control and as corrosion inhibitors in material science. The unique chemical structure of triazole derivatives makes them suitable for multiple industrial applications, reflecting their multifunctional nature and importance beyond the pharmaceutical realm (Hrimla et al., 2021).

properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-5-7-12(8-6-11)18-10-9-16-17-18/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITCHNCEDJSMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole
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1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole
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1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole
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1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole
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1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole

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